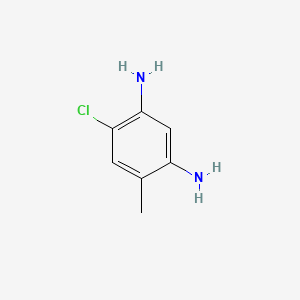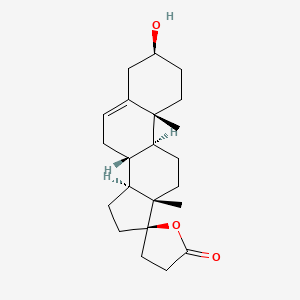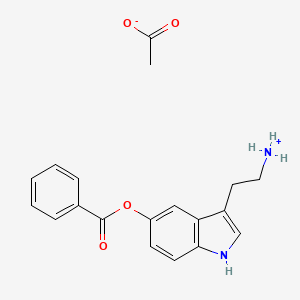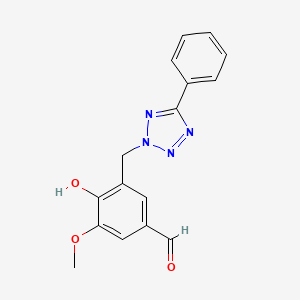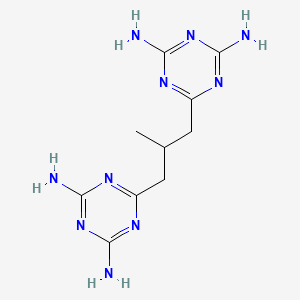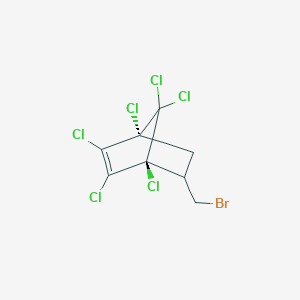
(+)-Bromocyclen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Bromocyclen is a chiral compound known for its unique chemical properties and potential applications in various fields. It is a brominated derivative of cyclen, a macrocyclic compound that forms stable complexes with metal ions. The presence of the bromine atom introduces additional reactivity, making this compound a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Bromocyclen typically involves the bromination of cyclen. One common method is the reaction of cyclen with bromine in an organic solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclen ring. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The final product is typically subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
化学反応の分析
Types of Reactions
(+)-Bromocyclen undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: this compound can be oxidized to form corresponding oxo derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions of this compound are often carried out under mild conditions to prevent degradation of the macrocyclic structure. Solvents such as dichloromethane, acetonitrile, and ethanol are commonly used. Reaction temperatures are typically kept low to moderate, and inert atmospheres (e.g., nitrogen or argon) are used to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield azido, thiocyanato, or methoxy derivatives, while oxidation reactions can produce oxo derivatives.
科学的研究の応用
(+)-Bromocyclen has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: this compound is used in the study of metal ion transport and storage in biological systems. Its ability to form stable complexes with metal ions makes it a valuable tool for investigating metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its metal complexes. These compounds are being investigated for their antimicrobial, anticancer, and diagnostic properties.
Industry: this compound is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis.
作用機序
The mechanism of action of (+)-Bromocyclen is primarily based on its ability to form stable complexes with metal ions. The bromine atom enhances the reactivity of the cyclen ring, allowing it to interact with a wide range of metal ions. The resulting metal complexes can participate in various biochemical and catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.
類似化合物との比較
Similar Compounds
Cyclen: The parent compound of (+)-Bromocyclen, cyclen, is a macrocyclic compound that forms stable complexes with metal ions. it lacks the additional reactivity introduced by the bromine atom.
Tetraazacyclododecane: Another macrocyclic compound similar to cyclen, but with different substituents on the ring. It also forms stable metal complexes but has different chemical properties.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used chelating agent in medical imaging and radiotherapy. It forms highly stable complexes with metal ions, similar to this compound, but has additional carboxylate groups that enhance its solubility and binding properties.
Uniqueness of this compound
The uniqueness of this compound lies in its bromine atom, which enhances its reactivity and allows for the formation of a wider range of metal complexes. This makes it a valuable compound for research and industrial applications where specific reactivity and stability are required.
特性
分子式 |
C8H5BrCl6 |
|---|---|
分子量 |
393.7 g/mol |
IUPAC名 |
(1R,4S)-5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H5BrCl6/c9-2-3-1-6(12)4(10)5(11)7(3,13)8(6,14)15/h3H,1-2H2/t3?,6-,7+/m1/s1 |
InChIキー |
DAASOABUJRMZAD-YRSLTGHTSA-N |
異性体SMILES |
C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr |
正規SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



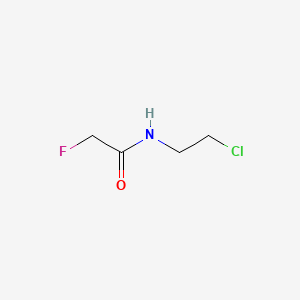


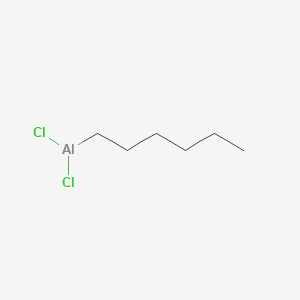
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)

![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)
![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
